molecular formula C9H9F3O3S B572332 (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol CAS No. 1215323-17-3

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B572332
CAS No.: 1215323-17-3
M. Wt: 254.223
InChI Key: BAAPXLLEWXTKAZ-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a trifluoromethyl group, a methylsulfonyl group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanol: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    (4-(Methylsulfonyl)phenyl)methanol: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

Uniqueness

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups, which confer distinct chemical and physical properties

Biological Activity

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₉F₃O₃S
  • Molecular Weight : 254.23 g/mol
  • CAS Number : 1215323-17-3

This compound features a trifluoromethyl group and a methylsulfonyl moiety, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The presence of the methylsulfonyl group enhances the compound's ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes or receptors.

Key Interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially through competitive inhibition mechanisms.
  • Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cell lines, showing effectiveness against various types of tumors.
  • Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The IC₅₀ values indicated that it was particularly potent against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being explored.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound AMethylsulfonyl groupModerate anti-inflammatory
Compound BTrifluoromethyl groupHigh anticancer efficacy
This compoundBoth groups presentStrong anti-inflammatory and anticancer

This table highlights the unique position of this compound among similar compounds, showcasing its dual activity profile.

Properties

IUPAC Name

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAPXLLEWXTKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-methanesulfonyl-2-trifluoromethyl-benzaldehyde (49.2 g, 0.20 mol) in dry EtOH (500 ml), cooled in an ice-bath, is added sodium borohydride (10.8 g, 0.22 mol), portionwise over 30 mins. The reaction mixture is allowed to warm up slowly to room temperature then stirring is continued for 16 h. The reaction mixture is poured into a beaker of crushed ice (700 ml) and adjusted to pH 1 with 2N HCl (approx. 200 ml). The resulting pale yellow suspension is extracted with CH2Cl2 (3×150 ml), dried (MgSO4) and evaporated to dryness in vacuo. to afford a pale yellow solid.
Quantity
49.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

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